1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone 1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Brand Name: Vulcanchem
CAS No.: 242472-11-3
VCID: VC7877249
InChI: InChI=1S/C15H14N4OS/c1-18-14(16-17-15(18)21)12-7-8-13(20)19(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,21)
SMILES: CN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Molecular Formula: C15H14N4OS
Molecular Weight: 298.4 g/mol

1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

CAS No.: 242472-11-3

Cat. No.: VC7877249

Molecular Formula: C15H14N4OS

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone - 242472-11-3

Specification

CAS No. 242472-11-3
Molecular Formula C15H14N4OS
Molecular Weight 298.4 g/mol
IUPAC Name 1-benzyl-5-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one
Standard InChI InChI=1S/C15H14N4OS/c1-18-14(16-17-15(18)21)12-7-8-13(20)19(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,21)
Standard InChI Key VTQJFVBPUDKMHL-UHFFFAOYSA-N
SMILES CN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Canonical SMILES CN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₅H₁₄N₄OS, with a molecular weight of 298.37 g/mol . Key structural elements include:

  • Pyridinone ring: A six-membered aromatic ring with a ketone group at position 2.

  • Benzyl substituent: Attached to the pyridinone nitrogen, enhancing lipophilicity and membrane permeability .

  • 1,2,4-Triazole moiety: A five-membered ring with nitrogen atoms at positions 1, 2, and 4, substituted with a methyl group at position 4 and a sulfanyl (-SH) group at position 5 .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityModerate in organic solvents (e.g., DMF, DMSO)
Melting Point253–255°C
SMILESO=C1C=CC(=CN1CC2=CC=CC=C2)C3=NNC(=S)N3C
InChI KeySDKWPMJQRYIHMZ-UHFFFAOYSA-N

Synthesis and Derivatives

Synthetic Routes

The compound is typically synthesized via multi-step reactions involving:

  • Cyclization: Formation of the triazole ring from thiosemicarbazide intermediates under alkaline conditions .

  • Alkylation: Introduction of the benzyl group using benzyl bromide or chloride .

Example Protocol :

  • React isoniazid with phenylisothiocyanate to form a thiosemicarbazide intermediate.

  • Cyclize the intermediate in 2N NaOH to yield the triazole core.

  • Alkylate with benzyl bromide in the presence of triethylamine.

Structural Derivatives

Modifications to the triazole or benzyl groups alter bioactivity:

  • Allyl-substituted analogs: Enhanced antibacterial potency (e.g., 5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone, CAS 148372-30-9) .

  • Trifluoromethyl derivatives: Improved metabolic stability (e.g., 3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone) .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi . Its mechanism involves:

  • Thiol group reactivity: Disruption of microbial enzymes via sulfhydryl binding .

  • DNA synthesis inhibition: Interaction with topoisomerases or nucleic acid intercalation .

Table 2: Antimicrobial Activity Data

OrganismMIC (µM)Reference
S. aureus (MRSA)20–40
Clostridium sporogenes17–18
Candida albicans50–60

Applications and Future Directions

Pharmaceutical Development

  • Lead compound: Optimized derivatives are in preclinical studies for drug-resistant infections .

  • Synergistic combinations: Restores efficacy of β-lactams against MRSA in vitro .

Material Science

  • Coordination chemistry: Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications .

Future Research Priorities:

  • ADMET profiling: Evaluate pharmacokinetics and toxicity in vivo .

  • Structure-activity relationships: Explore substituents at the triazole C4 and pyridinone C5 positions .

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